molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No.: B1329296
CAS No.: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl fluoride (CF₃SO₂F) is a fluorinated sulfonic acid derivative with the molecular formula C₁F₃O₂S and a molecular weight of 152.08 g/mol . It is a colorless gas at room temperature, widely utilized as a precursor in synthesizing high-value compounds such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a critical electrolyte additive in lithium-ion batteries . Industrially, it is produced via the Simons process, an electrochemical fluorination method using anhydrous hydrogen fluoride and nickel electrodes .

Key synthetic routes include:

  • From methanesulfonyl chloride (CH₃SO₂Cl): Reacted with sodium fluoride (NaF) in the presence of a halogenated quaternary salt for high yield and purity .
  • Electrophilic activation: CF₃SO₂F serves as a SuFEx (Sulfur(VI) Fluoride Exchange) activator, enabling chemoselective reactions with phenols and amines in aqueous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl fluoride can be synthesized by reacting trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water. The reaction conditions typically involve maintaining the water content between 0.6 to 10.0 mass% based on the metal fluoride . Another method involves the electrochemical fluorination of methylsulfonyl chloride in anhydrous hydrofluoric acid .

Industrial Production Methods: In industrial settings, this compound is produced using a two-chamber system where the compound is generated ex situ and used as a SuFEx handle to efficiently synthesize triflates and triflamides . This method is broadly tolerated and lends itself to peptide modification or coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonyl fluoride undergoes various types of reactions, including substitution reactions where it acts as an electrophile. It is particularly known for its role in SuFEx chemistry, where it facilitates the formation of triflates and triflamides .

Common Reagents and Conditions: Common reagents used in reactions with this compound include phenols and amines. The presence of water is crucial for achieving chemoselective trifluoromethanesulfonation of phenols versus amine groups .

Major Products: The major products formed from reactions involving this compound include triflates, triflamides, and triflimidate esters .

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonyl fluoride is extensively used as a reagent in organic synthesis. It facilitates the formation of triflates and triflamides , which are crucial intermediates in the development of biologically active compounds.

  • Reactions : It acts as an electrophile in substitution reactions, particularly with phenols and amines.
  • Selectivity : The presence of water during reactions enhances chemoselectivity, allowing for the selective trifluoromethanesulfonation of phenols over amines .

Biochemical Applications

In biochemistry, this compound is utilized for peptide modifications and other biochemical applications. Its ability to modify biomolecules makes it significant in drug development and protein engineering.

  • Case Study : A study demonstrated that this compound can be used to create a library of triflimidate esters from various phenolic compounds under mild conditions, showcasing its utility in synthesizing complex molecules .

Industrial Applications

This compound is being explored as an eco-friendly alternative to sulfur hexafluoride (SF₆) in high-voltage electrical equipment due to its lower environmental impact.

  • Insulating Gas : Research indicates that it can serve as an insulating gas with lower toxicity compared to traditional options .

Case Study 1: SuFEx Chemistry

A recent research article highlighted the use of this compound gas as a new activator for SuFEx reactions. Researchers successfully synthesized various triflimidate esters from phenolic substrates under mild conditions, demonstrating the compound's effectiveness in facilitating selective reactions .

Case Study 2: Eco-Friendly Insulating Gas

A toxicological study evaluated this compound as a potential substitute for SF₆ in electrical applications. The findings suggested that while it maintains effective insulating properties, it poses lower environmental risks compared to traditional gases .

Mechanism of Action

The mechanism by which trifluoromethanesulfonyl fluoride exerts its effects involves its role as an electrophile in SuFEx chemistry. The compound facilitates the formation of strong bonds by replacing fluoride at the electrophilic sulfur center . This process is highly efficient and selective, making it valuable in various synthetic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : C₁ClF₃O₂S; Molecular Weight : 168.52 g/mol .
  • Applications : A versatile alkylating agent in organic synthesis, particularly for forming sulfonate esters .
  • Key Differences :
    • CF₃SO₂Cl is less reactive in SuFEx chemistry due to the chloride leaving group, which has lower electronegativity compared to fluoride .
    • CF₃SO₂F exhibits superior dielectric strength (critical breakdown field: 245 kV/cm vs. SF₆’s 89 kV/cm) , whereas CF₃SO₂Cl is primarily used in chemical synthesis.

Methanesulfonyl Fluoride (CH₃SO₂F)

  • Role : A precursor to CF₃SO₂F in LiTFSI synthesis .

Bis(trifluoromethanesulfonyl)imide (TFSI⁻)

  • Structure : (CF₃SO₂)₂N⁻; derived from CF₃SO₂F via multi-step fluorination .
  • Applications : As a lithium salt (LiTFSI), it enhances ionic conductivity in batteries but faces challenges with aluminum current collector corrosion .

Physicochemical and Environmental Comparison

Property CF₃SO₂F CF₃SO₂Cl CH₃SO₂F TFSI⁻
Molecular Weight 152.08 g/mol 168.52 g/mol 114.10 g/mol 280.14 g/mol
CAS Number 421-16-5 421-83-0 558-25-8 90076-65-6
Boiling Point -27°C 35–37°C 120°C N/A (ionic compound)
Dielectric Strength 245 kV/cm Not applicable Not applicable Not applicable
ABP Contribution 46% 12% (estimated) <1% 22% (synthetic steps)

ABP (Abiotic Depletion Potential): CF₃SO₂F’s high ABP stems from energy-intensive upstream processes, including natural gas (40%) and coal combustion (29%) .

Reactivity and Selectivity

  • SuFEx Chemistry: CF₃SO₂F reacts selectively with phenols over amines in water, a property absent in CF₃SO₂Cl due to fluoride’s superior leaving group ability .
  • Electrochemical Stability : In the Simons process, CF₃SO₂F production competes with side reactions (e.g., CF₄ formation), requiring precise control of voltage and HF concentration .

Environmental and Industrial Trade-offs

Compound Advantages Disadvantages
CF₃SO₂F High dielectric strength; SuFEx reactivity High ADP due to energy-intensive synthesis
CF₃SO₂Cl Cost-effective alkylating agent Lower reactivity in fluorination reactions
TFSI⁻ Superior ionic conductivity in batteries Corrosive to aluminum; complex synthesis

Biological Activity

Trifluoromethanesulfonyl fluoride (CF₃SO₂F), commonly referred to as triflyl fluoride, is a fluorinated sulfonyl compound that has garnered attention in various fields, including organic synthesis, materials science, and toxicology. This article explores the biological activity of CF₃SO₂F, focusing on its chemical properties, synthesis methods, toxicological studies, and potential applications.

This compound is characterized by its strong electrophilic nature due to the electron-withdrawing trifluoromethyl group. This property allows it to participate in various nucleophilic substitution reactions, particularly in the context of sulfur(VI) fluoride exchange (SuFEx) chemistry. The synthesis of CF₃SO₂F can be achieved through several methods:

  • Electrochemical Fluorination : Using methanesulfonyl chloride (CH₃SO₂Cl) in hydrogen fluoride to generate CF₃SO₂F as a mixed gas.
  • Reaction with Metal Fluorides : CF₃SO₂Cl can react with metal fluorides in the presence of water, yielding high-purity this compound efficiently .

Toxicological Studies

Recent studies have focused on the toxicological profile of CF₃SO₂F, particularly its potential as an insulating gas alternative to SF₆ due to environmental concerns. A notable study reported the lethal concentration 50% (LC50) for CF₃SO₂F at 27.1 g/m³ for female rats and 23.3 g/m³ for male rats . Behavioral assessments indicated that exposure led to significant physiological responses, raising concerns about its safety in industrial applications.

Parameter Value (Female Rats) Value (Male Rats)
LC5027.1 g/m³23.3 g/m³
Exposure Duration4 hours4 hours

Mechanistic Studies

Investigations into the decomposition of CF₃SO₂F in the presence of water vapor and electric fields revealed that it undergoes hydrolysis, which can lead to the formation of less toxic by-products. The reaction kinetics suggest a complex pathway influenced by environmental conditions .

Applications in Organic Synthesis

CF₃SO₂F serves as a versatile reagent in organic synthesis, particularly for the formation of triflates and triflamides through SuFEx chemistry. This process allows for chemoselective modifications of various substrates, including phenols and amines, making it a valuable tool in medicinal chemistry and materials science .

Case Study: SuFEx Chemistry

In a recent study, researchers demonstrated the use of CF₃SO₂F for the selective trifluoromethanesulfonation of phenols over amines. The presence of water was crucial for achieving this selectivity, highlighting the importance of reaction conditions in utilizing CF₃SO₂F effectively .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of CF3_33​SO2_22​F relevant to its application as a dielectric medium?

CF3_3SO2_2F exhibits a boiling point of -25°C, density of 1.729 g/cm³, and molecular weight of 152.068 g/mol . Its dielectric strength is comparable to SF6_6, with a critical breakdown field of ~210 kV/cm under uniform electric fields, as determined via pulsed Townsend experiments and electron swarm parameter analysis (e.g., electron drift velocity and ionization coefficients) . Researchers should validate these properties using gas chromatography (GC) for purity (>95%) and impedance spectroscopy for dielectric constant measurements .

Q. How can CF3_33​SO2_22​F be synthesized and purified for laboratory-scale studies?

CF3_3SO2_2F can be generated in a two-chamber system via sulfur(VI) fluoride exchange (SuFEx) chemistry, where fluorination of triflic acid derivatives produces the gas with >90% yield . Post-synthesis purification involves cryogenic distillation to remove residual triflic acid or sulfur byproducts. Purity verification via 19F^{19}\text{F} NMR (δ ~ -78 ppm for CF3_3 group) and FT-IR (peaks at 1250 cm1^{-1} for S=O stretching) is critical .

Q. What safety protocols are essential for handling CF3_33​SO2_22​F in laboratory settings?

Due to its toxicity (Risk Phrase R20: harmful if inhaled), handling requires a fume hood, chemical-resistant gloves (e.g., nitrile), and self-contained breathing apparatus (SCBA) for large-scale operations . Leak mitigation involves neutralization with aqueous sodium bicarbonate and containment using adsorbents like activated carbon. Storage must avoid light and moisture to prevent hydrolysis to HF .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain the dielectric behavior of CF3_33​SO2_22​F compared to SF6_66​?

MD simulations reveal that CF3_3SO2_2F’s polarizable S=O bonds enhance its electron attachment cross-section, reducing ionization coefficients by 15–20% relative to SF6_6. This aligns with experimental data showing a 10% higher dielectric strength under non-uniform fields . Researchers should use software like GROMACS with OPLS-AA force fields to model gas-phase interactions and validate against breakdown voltage experiments .

Q. What mechanistic insights does SuFEx chemistry provide for CF3_33​SO2_22​F in synthesizing triflimidate esters?

CF3_3SO2_2F reacts with phenols via nucleophilic aromatic substitution, forming triflates with >80% efficiency. Chemoselectivity for phenols over amines is achieved by controlling H2_2O content (<0.1% vol.), which suppresses competing amine triflation . Advanced studies should employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and optimize reaction conditions for peptide coupling applications .

Q. How can contradictory data on CF3_33​SO2_22​F’s environmental persistence be resolved?

While CF3_3SO2_2F is reported as stable in dry air, conflicting studies suggest hydrolysis to HF under humid conditions (t1/2_{1/2} <24 hrs at 60% RH). Researchers should conduct accelerated aging tests with gas-phase FT-IR monitoring and compare degradation kinetics using Arrhenius modeling. Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) are needed to address data gaps in bioaccumulation potential .

Q. Methodological Recommendations

  • Dielectric Testing : Use a standardized gas gap electrode setup (IEC 60364) with controlled pressure (0.1–0.5 MPa) to replicate industrial conditions .
  • Synthetic Optimization : Employ microreactors for SuFEx reactions to enhance yield and reduce HF byproduct formation .
  • Computational Validation : Cross-reference MD simulations with experimental dielectric loss tangents to refine force field parameters .

Properties

IUPAC Name

trifluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAEVYIJHDKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059827
Record name Methanesulfonyl fluoride, trifluoro-
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Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-05-7
Record name Trifluoromethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl fluoride, trifluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Trifluoromethanesulphonyl fluoride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trifluoromethanesulfonyl fluoride
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Trifluoromethanesulfonyl fluoride

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